Bis(4-bromomethylphenyl)methane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bisphenylmethane derivatives involves various strategies. For instance, bis(4-methylphenylsulfonimidoyl)methane is synthesized through two different routes, either leading to a racemic mixture or an enantiomerically pure compound . Similarly, bis(2,5-dimethoxy-4-methylphenyl)methane is obtained as a minor product from the reaction of toluhydroquinone dimethyl ether with N-(hydroxymethyl)trifluoroacetamide . These methods could potentially be adapted for the synthesis of bis(4-bromomethylphenyl)methane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray diffraction. For example, the crystal structure of bis(m-bromobenzoyl)methane shows that the molecule is nearly planar and features an intramolecular hydrogen bond . Similarly, the molecular structure of bis(2,5-dimethoxy-4-methylphenyl)methane reveals a dihedral angle between the phenyl rings and specific bond angles around the bridging methylene group . These structural insights provide a basis for understanding the geometry and electronic distribution in bis(4-bromomethylphenyl)methane.

Chemical Reactions Analysis

The related bisphenylmethane compounds participate in various chemical reactions. For instance, bis(2-diphenylphosphinoxynaphthalen-1-yl)methane reacts with transition metals to form chelate complexes . These reactions are crucial for the development of catalysts used in processes like Suzuki cross-coupling and hydrogenation of olefins . The reactivity of bis(4-bromomethylphenyl)methane in similar contexts could be inferred, suggesting its potential utility in forming metal complexes and catalyzing organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenylmethane derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the conformation and electronic properties of the molecules . The intermolecular and intramolecular interactions, such as hydrogen bonding and halogen bonding, play a significant role in the stability and reactivity of these compounds . These properties are essential for understanding the behavior of bis(4-bromomethylphenyl)methane in various environments and its potential applications in material science and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Availability

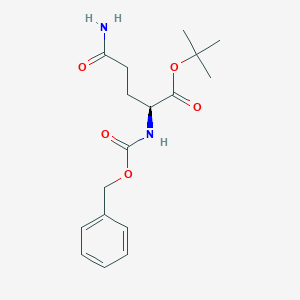

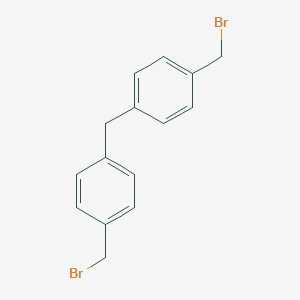

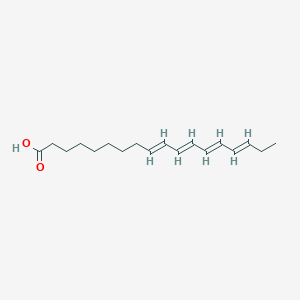

Bis(4-bromomethylphenyl)methane is a chemical compound with the molecular formula C15H14Br2 and a molecular weight of 354.08 g/mol. Its CAS number is 16980-01-1. It is categorized as a heterocyclic organic compound and is available for research purposes. This compound is not associated with any hazardous surcharge or special packaging charge

.

Use in Scientific Research

Bis(4-bromomethylphenyl)methane is utilized in various scientific research applications, particularly in the field of chemistry. As a fine chemical, it serves as an essential component in a wide range of chemical reactions and processes. Its role as a building block in chemical synthesis is significant, particularly in the development of new compounds and materials.

In the realm of drug discovery and development, this compound is often used in the synthesis of potential pharmaceuticals. It plays a critical role in the early stages of drug development, where researchers explore various chemical structures and their biological interactions.

Moreover, Bis(4-bromomethylphenyl)methane finds applications in material science and nanotechnology. It is used in the synthesis of advanced materials, including those with unique optical, electronic, or mechanical properties. Its role in the development of nanomaterials and optoelectronic materials is of particular interest to researchers in these fields.

Availability for Research

Bis(4-bromomethylphenyl)methane is readily available for purchase from scientific suppliers for use in research laboratories. It is provided in various quantities to meet the diverse needs of the scientific community. Researchers can inquire about specific academic pricing or bulk orders, depending on the scale of their experiments or projects

.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-[[4-(bromomethyl)phenyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVCMBBFMLZYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497521 | |

| Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-bromomethylphenyl)methane | |

CAS RN |

16980-01-1 | |

| Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)